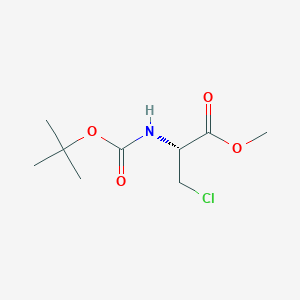
3-(2-Thienyl)-5-isoxazolecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and related compounds involves several key methods. One approach includes the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, leading to the formation of 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, which can be further converted into 5-(2-Thienyl)isoxazole-3-carbonitrile through the action of acetic anhydride in pyridine (Potkin, Petkevich, & Kurman, 2011). Another relevant synthesis involves the isoxazole-isoxazole isomerization to produce isoxazole-4-carboxylic acid derivatives (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Molecular Structure Analysis
The molecular structure of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and its derivatives has been explored through various methods. Studies include the X-ray structural analysis to confirm the stereo structure of related compounds, which indicates the intricacies of their molecular framework (Vasilin, Lukina, Stroganova, & Krapivin, 2014).
Chemical Reactions and Properties
3-(2-Thienyl)-5-isoxazolecarboxylic Acid participates in a variety of chemical reactions. It can undergo heterocyclization to form 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles, demonstrating its reactivity towards the formation of complex heterocyclic systems (Potkin, Petkevich, & Kurman, 2011).
Physical Properties Analysis
The physical properties of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceutical development. Detailed structural and spectroscopic studies, including FT-IR, FT-Raman, and DFT calculations, provide insight into their electronic structure and spectral features (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).
Chemical Properties Analysis
The chemical properties of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, such as its reactivity with other compounds, acidity, and potential for forming coordination polymers, have been explored. Coordination polymers based on isophthalic acid derivatives demonstrate the compound's ability to participate in complex formation and highlight its potential in the development of materials with unique photoluminescent properties (Kan, Ma, Liu, & Yang, 2012).
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Thiadiazole derivatives, including those related to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, have been studied for their corrosion inhibitory effects on mild steel in acidic mediums. These compounds show significant potential as corrosion inhibitors due to their adsorption properties (Lebrini et al., 2005).
Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds, including thieno[2,3-f]isoindoles, utilizing derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid. These compounds are of interest for further transformations and potential bioscreening (Obushak et al., 2020).
Liquid-Crystalline Complexes : Derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid have been used in the synthesis of novel supramolecular liquid-crystalline complexes. These have potential applications in materials science, particularly in the development of new liquid crystal materials (Tso et al., 1998).
Antileukemic Activity : Studies have evaluated the antileukemic activity of certain derivatives, showing promising results in this domain. These findings could have implications for the development of new cancer treatments (Ladurée et al., 1989).
Synthesis of Isoxazoles : Research on the synthesis of 3-substituted 5-(2-thienyl)isoxazoles has been conducted. These compounds have potential applications in various fields of organic chemistry (Potkin et al., 2011).
In Vitro Immunomodulatory Effects : Certain derivatives have been studied for their in vitro immunomodulatory effects. These compounds could be useful in further research for developing novel functional drugs (Drynda et al., 2014).
Anti-Inflammatory Drugs Synthesis : The synthesis of novel thienyl-pyrazole carboxamides using derivatives of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid has been investigated. These compounds show potential as anti-inflammatory drugs (Kumar et al., 2018).
Computational Study of Immunological Activity : Computational studies have been conducted on certain semicarbazides and thiosemicarbazides derived from 3-(2-Thienyl)-5-isoxazolecarboxylic Acid to understand their immunological activity, providing insights into structure-activity relationships (Mączyński et al., 2008).
Safety And Hazards
The safety data sheet for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Direcciones Futuras
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed for recent advances in their synthesis . This suggests potential future directions for the development and application of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and related compounds.
Propiedades
IUPAC Name |
3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYDOPDWVOYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)-5-isoxazolecarboxylic Acid | |
CAS RN |
204910-49-6 |
Source


|
| Record name | 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)












